Metizolam
Overview
Description
Metizolam is a thienotriazolodiazepine, a class of compounds structurally related to benzodiazepinesThis compound has gained attention as a designer benzodiazepine, often used for its sedative, hypnotic, and anxiolytic properties . It was first detected in Germany in 2015 and has since been identified in various countries .
Preparation Methods
The synthesis of metizolam involves the formation of a thienotriazolodiazepine structure. The synthetic route typically includes the following steps:
Formation of the thieno ring: This involves the cyclization of a suitable precursor to form the thieno ring.
Introduction of the triazole ring: This step involves the formation of the triazole ring through a cyclization reaction.
Formation of the diazepine ring: The final step involves the formation of the diazepine ring, completing the thienotriazolodiazepine structure.
Chemical Reactions Analysis
Metizolam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its reduced forms, although these reactions are less common.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups.
The major products formed from these reactions include hydroxylated and demethylated metabolites .
Scientific Research Applications
Metizolam has several scientific research applications, including:
Mechanism of Action
Metizolam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the receptor’s affinity for GABA. This results in increased chloride ion influx, hyperpolarizing the neuron and reducing its excitability . The primary molecular target of this compound is the GABA-A receptor .
Comparison with Similar Compounds
Metizolam is structurally similar to etizolam, with the primary difference being the absence of a methyl group in this compound. Other similar compounds include:
Etizolam: A thienotriazolodiazepine with similar sedative and anxiolytic properties.
Alprazolam: A benzodiazepine with a similar duration of action but higher potency.
Bromazepam: Another benzodiazepine with similar effects but different chemical structure.
Fluclotizolam: A designer benzodiazepine with similar effects.
Bentazepam: Another benzodiazepine with similar effects.
This compound is unique in its specific structural modifications, which result in distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
7-(2-chlorophenyl)-4-ethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4S/c1-2-10-7-12-15(11-5-3-4-6-13(11)17)18-8-14-20-19-9-21(14)16(12)22-10/h3-7,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSSWDKQLVBUQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N3C=NN=C3CN=C2C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032847 | |
Record name | Metizolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40054-68-0 | |
Record name | 4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40054-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chlorophenyl)-2-ethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040054680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metizolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-CHLOROPHENYL)-2-ETHYL-6H-THIENO(3,2-F)(1,2,4)TRIAZOLO(4,3-A)(1,4)DIAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1C6XI9LLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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